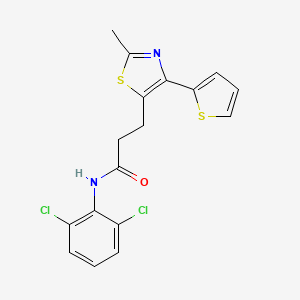

N-(2,6-dichlorophenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide

Description

N-(2,6-dichlorophenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide is a synthetic small molecule characterized by a propanamide backbone substituted with a 2,6-dichlorophenyl group at the amide nitrogen and a thiazole-thiophene hybrid moiety at the terminal position. The compound’s structure integrates aromatic chlorination (for lipophilicity and bioactivity), a thiazole ring (common in bioactive molecules), and a thiophene group (contributing to π-π interactions).

Properties

IUPAC Name |

N-(2,6-dichlorophenyl)-3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2N2OS2/c1-10-20-17(13-6-3-9-23-13)14(24-10)7-8-15(22)21-16-11(18)4-2-5-12(16)19/h2-6,9H,7-8H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKPHGZXAYADPPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)CCC(=O)NC2=C(C=CC=C2Cl)Cl)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dichlorophenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the thiophene group. The final step involves the coupling of the dichlorophenyl group with the thiazole-thiophene intermediate under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dichlorophenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Synthetic Routes

- Thiazole Ring Formation : Initial synthesis involves creating the thiazole ring.

- Thiophene Introduction : The thiophene group is added next.

- Coupling Reaction : Finally, the dichlorophenyl group is coupled with the thiazole-thiophene intermediate.

Scientific Research Applications

N-(2,6-dichlorophenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide has several notable applications:

Organic Synthesis

- Building Block : It serves as a versatile building block in organic synthesis for creating more complex molecules.

- Chemical Reactions : The compound can undergo various reactions such as oxidation, reduction, and substitution, leading to diverse derivatives.

| Reaction Type | Example Products |

|---|---|

| Oxidation | Sulfoxides, sulfones |

| Reduction | Alcohols, amines |

| Substitution | Various functional derivatives |

Biological Research

- Therapeutic Potential : The compound's structure allows it to interact with biological targets such as enzymes and receptors, making it a candidate for therapeutic applications.

- Mechanism of Action : Its mechanism involves binding to specific sites on molecular targets, potentially modulating their activity.

Material Science

- Development of New Materials : It is utilized in developing materials with specific properties like conductivity and stability.

- Industrial Applications : Optimized synthetic routes can lead to scalable production methods suitable for industrial applications.

Case Studies

Several studies highlight the compound's effectiveness in various applications:

-

Antimicrobial Activity :

A study demonstrated that derivatives of this compound exhibited significant antimicrobial properties against various bacterial strains. This suggests potential use in pharmaceuticals targeting infections. -

Anticancer Research :

Research indicated that the compound could inhibit cancer cell proliferation in vitro, showing promise as a lead compound for anticancer drug development. -

Material Development :

Investigations into its use in polymer science revealed that incorporating this compound into polymer matrices improved thermal stability and mechanical properties.

Mechanism of Action

The mechanism of action of N-(2,6-dichlorophenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Propanamide Derivatives

Key Insights :

- Chlorine Substitution: The 2,6-dichlorophenyl group in the target compound distinguishes it from Propanil (3,4-dichloro) and Iprodione metabolites (3,5-dichloro).

- Heterocyclic Core: The thiazole-thiophene moiety offers distinct electronic properties compared to pyrimidine (Fenoxacrim) or imidazolidine (Iprodione) cores. Thiazole-thiophene systems enhance π-stacking and redox activity, which may improve interaction with biological targets like tyrosine kinases or GPCRs .

- Biological Activity : Propanil’s herbicidal activity is linked to its 3,4-dichloro substitution, which enhances uptake in plants. The target compound’s 2,6 substitution may reduce phytotoxicity while retaining activity against mammalian enzymes, as seen in related dichlorophenyl amides .

Thiazole-Containing Analogs

- Compound 5a-i (N-(2,6-Dichloro-4-trifluoromethyl)phenyl-N’-(1-phenyl-ethylidene) hydrazines): These hydrazine derivatives share the 2,6-dichlorophenyl group but incorporate a trifluoromethyl and phenyl-ethylidene moiety.

- Thiadiazocin-Thiazole Hybrids : Compound 29 (from ) features a dibenzothiadiazocin ring fused to thiazole, demonstrating that expanded polycyclic systems can enhance binding to hydrophobic enzyme pockets. However, the target compound’s simpler thiophene-thiazole structure may offer better synthetic accessibility .

Biological Activity

N-(2,6-dichlorophenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, synthesis, and related research findings.

1. Chemical Structure and Synthesis

This compound features a thiazole ring and a thiophene group, which are known to impart various biological properties. The synthesis typically involves multi-step organic reactions, including:

- Preparation of the thiazole ring

- Introduction of the thiophene group

- Coupling of the dichlorophenyl group with the thiazole-thiophene intermediate under specific conditions (e.g., using a base and appropriate solvents) .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The unique structural features allow it to modulate various biological pathways, although detailed studies are still required to fully elucidate these mechanisms .

2.2 Antiproliferative Activity

Research has indicated that compounds similar to this compound exhibit antiproliferative effects against various cancer cell lines. For instance, thiazole derivatives have shown significant activity against breast, colon, and lung cancer cells .

| Compound Type | Cancer Cell Lines Tested | Observed Activity |

|---|---|---|

| Thiazole Derivatives | Breast, Colon, Lung | Significant antiproliferative effects |

2.3 Anti-inflammatory Properties

Similar compounds have demonstrated anti-inflammatory properties, particularly through their interaction with leukotriene receptors. For example, high-affinity leukotriene B4 receptor antagonists have been shown to block induced calcium mobilization in neutrophils effectively . This suggests potential applications in treating inflammatory diseases.

3. Case Studies

Several studies have explored the biological activities associated with compounds containing thiazole and thiophene moieties:

Case Study 1: Anticancer Activity

A study evaluated the antiproliferative effects of a series of thiazole-based compounds on breast cancer cell lines. The findings indicated that specific substitutions on the thiazole ring enhanced activity against these cells .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of thiophene-containing compounds in murine models. The results revealed significant reductions in inflammation markers when treated with these compounds, suggesting their potential as therapeutic agents for inflammatory diseases .

4. Conclusion

This compound presents promising biological activities that warrant further investigation. Its structural characteristics contribute to its interactions with molecular targets, leading to potential applications in oncology and inflammation-related conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.